4.5-Fold Superior Radiosensitization Potency: I7557 (SER 4.64) vs. 6-MITC (SER 1.02) in Oral Squamous Carcinoma
In a clonogenic survival assay using SAS human oral squamous carcinoma cells, I7557 (5 µM, 24 h pre-treatment) achieved a sensitization enhancement ratio (SER) of 4.64, compared to an SER of only 1.02 for its parent compound 6-MITC under identical conditions, representing an approximately 4.5-fold greater radiosensitization potency [1]. The SER was calculated as the radiation dose required for irradiation alone divided by the dose required for compound plus irradiation to yield a surviving fraction of 37%, using a linear-quadratic model [1]. I7447 (the sulfenyl analog) could not be evaluated for radiosensitization because it inhibited colony formation below 50% as a single agent [1].
| Evidence Dimension | Radiosensitization Enhancement Ratio (SER) |
|---|---|
| Target Compound Data | SER = 4.64 (I7557 at 5 µM) |
| Comparator Or Baseline | SER = 1.02 (6-MITC at 5 µM); I7447 not evaluable |
| Quantified Difference | I7557 SER is 4.55-fold higher than 6-MITC SER (4.64 vs. 1.02) |
| Conditions | SAS human oral squamous carcinoma cells; 5 µM compound for 24 h before irradiation; clonogenic assay with 8-day colony formation; SER calculated by linear-quadratic model at 37% surviving fraction |
Why This Matters
For researchers investigating radiosensitizing adjuvants in head and neck cancer, I7557 provides a quantitatively meaningful radiosensitization effect (SER 4.64) that is virtually absent in its parent compound 6-MITC (SER 1.02), making I7557 the only compound in this analog series suitable for radiation combination studies.
- [1] Lee MJ, Tseng WS, Lai JC, et al. Differential Pharmacological Activities of Oxygen Numbers on the Sulfoxide Moiety of Wasabi Compound 6-(Methylsulfinyl) Hexyl Isothiocyanate in Human Oral Cancer Cells. Molecules. 2018;23(10):2427. PMID: 30248933. View Source
